molecular formula C10H13NO3 B13591090 2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoicacid

2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoicacid

Cat. No.: B13591090
M. Wt: 195.21 g/mol
InChI Key: FIVZDCXWGRRLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid is an organic compound with a unique structure that combines a hydroxy group, a methyl group, and a pyridinyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridylmagnesium bromide with ethyl 2-oxo-3-methylbutanoate, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyridinyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-oxo-3-methyl-3-(pyridin-2-yl)butanoic acid, while reduction can produce 2-hydroxy-3-methyl-3-(pyridin-2-yl)butanol.

Scientific Research Applications

2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and pyridinyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methylbutanoic acid: Lacks the pyridinyl group, making it less versatile in certain applications.

    3-Pyridinylboronic acid: Contains a boronic acid group instead of the butanoic acid backbone, leading to different reactivity and applications.

    2-Hydroxy-3-methylbutyric acid: Similar structure but without the pyridinyl group, affecting its chemical properties and uses.

Uniqueness

2-Hydroxy-3-methyl-3-(pyridin-2-yl)butanoic acid is unique due to the presence of both the hydroxy and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-hydroxy-3-methyl-3-pyridin-2-ylbutanoic acid

InChI

InChI=1S/C10H13NO3/c1-10(2,8(12)9(13)14)7-5-3-4-6-11-7/h3-6,8,12H,1-2H3,(H,13,14)

InChI Key

FIVZDCXWGRRLFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=N1)C(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.